REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:25]=[CH:24][C:5]([C:6]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[C:10]([CH2:19][C:20](O)=[O:21])=[C:9]2[CH3:23])=[O:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)(=O)OCC.[NH2:39][OH:40]>C(Cl)(Cl)Cl.O>[CH3:23][C:9]1[N:8]([C:6]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:25][CH:24]=2)=[O:7])[C:16]2[CH:15]=[CH:14][C:13]([O:17][CH3:18])=[CH:12][C:11]=2[C:10]=1[CH2:19][C:20]([NH:39][OH:40])=[O:21]
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)O)C)C=C1
|
Name
|
|
Quantity
|
88.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
60.7 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
0.64 mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for some hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a four-necked flask equipped with a mechanical stirrer, a dropping funnel
|
Type
|
ADDITION
|
Details
|
This solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
The formed triethylamine hydrochloride was removed by filtration
|
Type
|
FILTRATION
|
Details
|
the formed precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
subsequently washed several times with water in order to remove the inorganic residues
|
Type
|
CUSTOM
|
Details
|
After drying in oven
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |